雌三醇 17-硫酸酯

描述

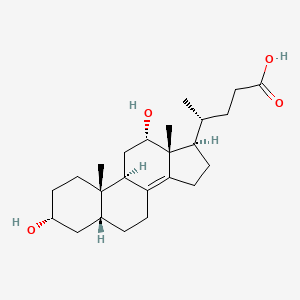

Estriol 17-sulfate (E17S) is a naturally occurring steroid ester sulfate, which is found in the human body and is produced by the ovaries and placenta. It is an important hormone that plays a role in the reproductive system, and is also involved in the regulation of metabolic processes. In recent years, it has been used in a variety of laboratory experiments and clinical studies, due to its potential therapeutic benefits.

科学研究应用

环境监测

雌三醇 17-硫酸酯与其他雌激素一起,因其环境存在和影响而被广泛研究。它通常在与动物饲养作业相关的废水和泻湖等各种环境中受到监测。例如,Hutchins 等人(2007 年)分析了来自猪、家禽和牛作业的泻湖样本,以获取雌激素,包括雌三醇 17-硫酸酯,并发现了大量不同的雌激素结合物,表明它们对这些环境中的总体雌激素负荷做出了重大贡献(Hutchins 等,2007)。同样,Schlüsener 和 Bester(2008 年)研究了类固醇激素和结合物的行为,包括雌三醇 17-硫酸酯,在废水处理厂中,突出了它们从水体中去除的不同效率(Schlüsener & Bester,2008)。

分析方法开发

一些研究集中于开发分析雌激素(包括雌三醇 17-硫酸酯)在各种基质中的方法。Rodríguez-Mozaz 等人(2004 年)描述了一种识别和量化水中雌激素的新方法,证明了此类分析方法在环境监测中的重要性(Rodríguez-Mozaz 等,2004)。Tso 和 Aga(2010 年)优化了一种同时提取牛奶中雌激素及其代谢物(包括雌三醇 17-硫酸酯)的方法,这对于食品安全和环境健康评估至关重要(Tso & Aga,2010)。

生物降解和环境归宿

了解雌激素(包括雌三醇 17-硫酸酯)的生物降解和环境归宿对于评估其环境影响至关重要。Cajthaml 等人(2009 年)回顾了雌激素的微生物转化,表明生物降解在减轻其环境存在中的重要性(Cajthaml 等,2009)。Hanselman 等人(2003 年)回顾了包括雌激素在内的牲畜废物作为环境污染物的可能性,并强调需要对这些物质在农业用地中的归宿进行更多研究(Hanselman 等,2003)。

健康和医学研究

雌三醇 17-硫酸酯在健康和医学研究中也具有相关性。例如,Klebanoff 等人(2008 年)调查了孕妇唾液中孕酮和雌三醇的影响,有助于我们了解怀孕期间的荷尔蒙变化(Klebanoff 等,2008)。

作用机制

- When estriol 17-sulfate binds to ER, it can enter the nucleus of the target cell and regulate gene transcription .

- Estriol 17-sulfate affects several pathways:

Target of Action

Biochemical Pathways

安全和危害

未来方向

Estriol 17-sulfate has been implicated in the biology of breast cancer via serving as an active reservoir of estradiol . It is not available as a commercial pharmaceutical drug , but it is a minor constituent (0.9%) of conjugated equine estrogens (CEEs), or Premarin . It effectively functions as a prodrug to estradiol in this preparation .

生化分析

Biochemical Properties

Estriol 17-sulfate is involved in several biochemical reactions, primarily through its interaction with enzymes such as estrogen sulfotransferases and steroid sulfatases. Estrogen sulfotransferases catalyze the sulfation of estriol to form Estriol 17-sulfate, while steroid sulfatases hydrolyze Estriol 17-sulfate back to estriol . These interactions are crucial for maintaining the balance of active and inactive forms of estrogens in the body. Estriol 17-sulfate also interacts with various proteins and biomolecules, influencing their activity and function.

Cellular Effects

Estriol 17-sulfate exerts several effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, Estriol 17-sulfate can bind to estrogen receptors on the cell membrane, triggering a cascade of intracellular signaling events that regulate gene transcription and protein synthesis . This modulation of cellular activities can impact processes such as cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of Estriol 17-sulfate involves its binding to estrogen receptors, which then translocate to the nucleus and regulate gene transcription . This process leads to the formation of messenger RNA, which interacts with ribosomes to produce specific proteins that mediate the effects of Estriol 17-sulfate on target cells. Additionally, Estriol 17-sulfate can inhibit or activate enzymes, further influencing cellular functions and metabolic pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Estriol 17-sulfate can vary over time. Studies have shown that Estriol 17-sulfate is relatively stable, but it can undergo degradation under certain conditions . Long-term exposure to Estriol 17-sulfate in in vitro and in vivo studies has revealed its potential to modulate cellular functions and metabolic activities over extended periods. These temporal effects are essential for understanding the compound’s stability and long-term impact on cellular processes.

Dosage Effects in Animal Models

The effects of Estriol 17-sulfate in animal models vary with different dosages. At low doses, Estriol 17-sulfate can positively influence cellular functions and metabolic activities . At high doses, it may exhibit toxic or adverse effects, such as disrupting normal cellular processes and causing oxidative stress. Understanding the dosage effects is crucial for determining the therapeutic potential and safety of Estriol 17-sulfate in clinical applications.

Metabolic Pathways

Estriol 17-sulfate is involved in several metabolic pathways, including its conversion to estriol and other estrogen metabolites . Enzymes such as estrogen sulfotransferases and steroid sulfatases play a pivotal role in these metabolic processes. The interaction of Estriol 17-sulfate with these enzymes can influence metabolic flux and the levels of various metabolites, impacting overall metabolic homeostasis.

Transport and Distribution

The transport and distribution of Estriol 17-sulfate within cells and tissues involve specific transporters and binding proteins . These molecules facilitate the movement of Estriol 17-sulfate across cell membranes and its accumulation in target tissues. The localization and distribution of Estriol 17-sulfate can affect its biological activity and function, making it essential to understand these processes for therapeutic applications.

Subcellular Localization

Estriol 17-sulfate is localized in various subcellular compartments, including the cytoplasm and nucleus . Its activity and function can be influenced by targeting signals and post-translational modifications that direct it to specific organelles. Understanding the subcellular localization of Estriol 17-sulfate is crucial for elucidating its role in cellular processes and its potential therapeutic applications.

属性

IUPAC Name |

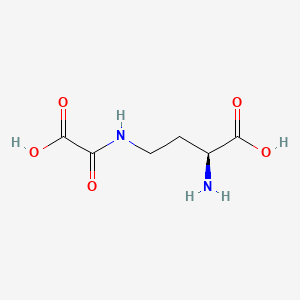

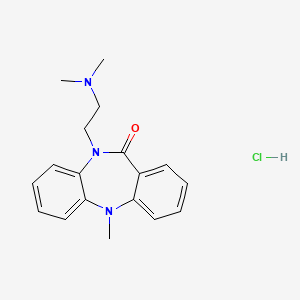

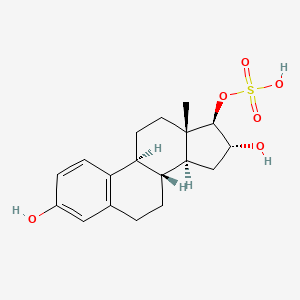

[(8R,9S,13S,14S,16R,17R)-3,16-dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24O6S/c1-18-7-6-13-12-5-3-11(19)8-10(12)2-4-14(13)15(18)9-16(20)17(18)24-25(21,22)23/h3,5,8,13-17,19-20H,2,4,6-7,9H2,1H3,(H,21,22,23)/t13-,14-,15+,16-,17+,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTAOZBHEZQGPLH-ZXXIGWHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CC(C2OS(=O)(=O)O)O)CCC4=C3C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H]([C@@H]2OS(=O)(=O)O)O)CCC4=C3C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80962218 | |

| Record name | 3,16-Dihydroxyestra-1(10),2,4-trien-17-yl hydrogen sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80962218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42028-21-7 | |

| Record name | Estriol 17-sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042028217 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,16-Dihydroxyestra-1(10),2,4-trien-17-yl hydrogen sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80962218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How specific is the antibody response to Estriol 17-sulfate?

A1: Research indicates that antibodies generated against Estriol 17-sulfate linked to a carrier protein demonstrate remarkably high specificity for this compound. [] While a slight cross-reaction (0.2%) was observed with Estriol 17-sulfate, interactions with other estrogen sulfates were negligible. Importantly, there were no significant cross-reactions with free estrogens, their glucuronides, or other related steroids. [] This high specificity makes antibodies against Estriol 17-sulfate potentially valuable tools for research and diagnostics.

Q2: Are there alternative forms of Estriol that exhibit different biological activities?

A3: Yes, research indicates that Estriol, Estriol-3-sulfate, and Estriol 17-sulfate may have distinct biological activities. [, ] Studies have explored their individual effects on breast cancer cells, suggesting variations in their interactions with cellular targets and potential therapeutic implications. These findings underscore the importance of investigating different forms of Estriol and their specific mechanisms of action.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。